molecular formula C10H12N2O2 B177042 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 130137-40-5

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B177042
CAS No.: 130137-40-5
M. Wt: 192.21 g/mol
InChI Key: OIQGECPSMWFOCC-UHFFFAOYSA-N
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Description

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylphenol with an appropriate amine and a carbonyl source, followed by cyclization to form the benzoxazine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters, such as reactant concentrations, temperature, and pressure, is essential to achieve high efficiency and cost-effectiveness. Purification techniques, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazine derivatives.

Scientific Research Applications

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl groups present in 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

    7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains only one methyl group.

    This compound: The compound of interest, with two methyl groups.

Uniqueness

The presence of two methyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other similar compounds

Properties

IUPAC Name

7-amino-2,4-dimethyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQGECPSMWFOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546180
Record name 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130137-40-5
Record name 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
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7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
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Reactant of Route 6
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

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